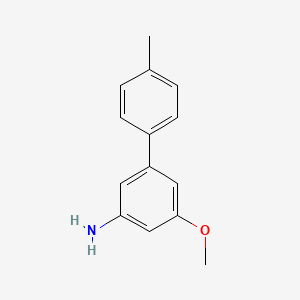
3-Methoxy-5-(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(4-methylphenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH₃) and a methylphenyl group attached to the aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4-methylphenyl)aniline can be achieved through several methods. One common approach involves the nitration of 3-methoxytoluene to form 3-methoxy-4-nitrotoluene, followed by reduction to yield 3-methoxy-4-methylaniline. This intermediate can then undergo further reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(4-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups play a crucial role in determining its reactivity and interactions. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but with different substitution pattern.
4-Methoxy-3-methylaniline: Another isomer with distinct properties.
3-Methoxy-5-methylaniline: Lacks the phenyl group, leading to different reactivity.
Uniqueness
3-Methoxy-5-(4-methylphenyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-methoxy-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-3-5-11(6-4-10)12-7-13(15)9-14(8-12)16-2/h3-9H,15H2,1-2H3 |
Clave InChI |
SJDYPCDZNLGOCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















